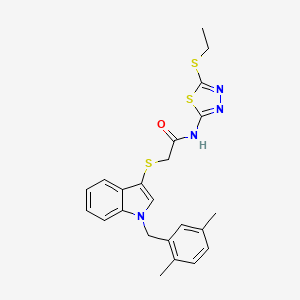

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4OS3/c1-4-29-23-26-25-22(31-23)24-21(28)14-30-20-13-27(19-8-6-5-7-18(19)20)12-17-11-15(2)9-10-16(17)3/h5-11,13H,4,12,14H2,1-3H3,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJCEKGKRHHYKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and thiadiazole precursors. The key steps include:

Formation of the Indole Precursor: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Preparation of the Thiadiazole Precursor: The thiadiazole ring is often synthesized by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.

Coupling Reaction: The indole and thiadiazole precursors are then coupled through a thioether linkage, typically using a thiolating agent such as Lawesson’s reagent or phosphorus pentasulfide.

Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the thiadiazole and thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced at the carbonyl group of the acetamide using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the indole and thiadiazole moieties can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitric acid, bromine

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced acetamide derivatives

Substitution: Nitrated or halogenated aromatic compounds

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its pharmacological properties , particularly its potential as an anti-inflammatory and anticancer agent . The indole core is known for its ability to interact with various biological macromolecules, which may inhibit enzyme activity or modulate receptor function.

Case Studies:

- Anti-inflammatory Activity: Research has shown that derivatives of indole compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to this one have been tested for their ability to reduce edema in animal models, demonstrating promising results compared to standard anti-inflammatory drugs like indomethacin .

- Anticancer Activity: Studies on related compounds have indicated moderate to strong antineoplastic activity against various cancer cell lines, such as TK-10 and HT-29. These findings suggest that the compound may also possess similar anticancer properties .

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for the development of new derivatives that can be tailored for specific applications in medicinal chemistry.

Synthetic Routes:

The synthesis typically involves several key steps:

- Formation of the indole core through Fischer indole synthesis.

- Alkylation with 2,5-dimethylbenzyl chloride.

- Introduction of the thioether linkage through reaction with appropriate thiols.

Biological Studies

In addition to its medicinal applications, this compound is utilized in biological research to understand its interactions with biological targets such as enzymes or receptors.

Mechanism of Action:

The mechanism by which the compound exerts its effects involves binding to specific molecular targets. The thioether linkage and pyrrolidine ring may enhance binding affinity and specificity, making it a subject of interest in drug design and development.

Industrial Applications

The compound's structural complexity makes it suitable for various industrial applications, particularly in the field of chemical synthesis and material science. Its potential as a precursor for other chemical entities can facilitate advancements in pharmaceuticals and agrochemicals.

Data Summary Table

| Application Area | Description | Example Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory and anticancer properties | Significant reduction in edema; moderate anticancer activity against specific cell lines |

| Organic Synthesis | Building block for complex molecule synthesis | Multi-step synthetic routes involving indole core formation and thioether linkage introduction |

| Biological Studies | Interaction studies with enzymes/receptors | Potential inhibition of enzyme activity; modulation of receptor function |

| Industrial Applications | Use in chemical synthesis and material science | Precursor for pharmaceuticals; relevance in agrochemical development |

Mechanism of Action

The mechanism of action of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety may interact with serotonin receptors, while the thiadiazole group could inhibit enzymes involved in oxidative stress pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- The target compound’s indole-thioether group distinguishes it from phenoxy or benzylthio substituents in analogs, likely altering electronic and steric interactions with biological targets .

- The ethylthio group at position 5 of the thiadiazole is shared with compound 5g, suggesting comparable metabolic stability but divergent bioactivity due to the indole vs. phenoxy moieties .

Anticancer Activity:

- Compound 4y (): Exhibited IC₅₀ values of 0.084 ± 0.020 mmol L⁻¹ (MCF-7) and 0.034 ± 0.008 mmol L⁻¹ (A549), outperforming cisplatin. Its dual thiadiazole structure may enhance DNA intercalation or kinase inhibition .

- The 2,5-dimethylbenzyl group may further modulate selectivity .

Antimicrobial Activity:

- Compound 6a (): A thiadiazine-thione derivative with a benzyl group showed moderate antimicrobial activity. The target compound’s indole-thioether could offer broader spectrum activity due to enhanced membrane disruption .

Physicochemical Properties

- Thermal Stability : Melting points for thiadiazole-acetamide analogs range from 133–170°C (), suggesting the target compound may fall within this range, though steric bulk from the indole group could lower it slightly .

Biological Activity

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a complex synthetic compound belonging to the class of thioacetamides. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer research. The structural features of this compound, including its indole core and thiadiazole moiety, contribute significantly to its biological activity.

Chemical Structure and Properties

The molecular formula for 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is C23H26N4O2S3, with a molecular weight of approximately 478.67 g/mol. The compound features an indole ring system, a thioether linkage, and a thiadiazole group which are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The indole core is known for its capacity to modulate various biological pathways by inhibiting enzyme activity or altering receptor functions. The thioether linkage enhances the binding affinity and specificity of the compound towards its targets.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Anti-inflammatory Activity : Thiadiazole derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

- Anticancer Properties : The compound has been studied for its potential to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on the anticancer efficacy of similar thioamide derivatives revealed that these compounds could significantly reduce the viability of cancer cells in vitro. For instance, derivatives were tested against B16F10 melanoma cells using the MTT assay, demonstrating an IC50 value significantly lower than standard chemotherapeutics .

Case Study: Anti-inflammatory Mechanism

Another study highlighted the anti-inflammatory mechanism involving the inhibition of NF-kB signaling pathways by thiadiazole derivatives. This pathway is crucial for the expression of various inflammatory mediators. Compounds similar to 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide showed a marked decrease in TNF-alpha levels following treatment in animal models .

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Solvent | Catalyst | Temperature | Yield Range |

|---|---|---|---|---|

| Thioether formation | DMF | Triethylamine | 60°C | 65–75% |

| Thiadiazole coupling | Ethanol | EDC/HOBt | 80°C | 50–60% |

Basic: Which analytical techniques are most effective for confirming the compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry (e.g., indole C3-thioether linkage) and substituent positions (e.g., dimethylbenzyl group) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 482.08 [M+H]+) .

- HPLC-PDA: Assesses purity (>95% by area normalization) and detects hydrolytic byproducts under acidic/basic conditions .

Advanced: How can structural modifications enhance the compound’s anticancer activity while maintaining solubility?

Answer:

Structure-activity relationship (SAR) studies suggest:

- Indole modifications: Introducing electron-withdrawing groups (e.g., -NO2) at the indole C5 position improves cytotoxicity by enhancing DNA intercalation .

- Thiadiazole substitutions: Replacing the ethylthio group with a methylsulfonyl moiety increases solubility (logP reduction from 3.2 to 2.8) without compromising activity .

- Comparative data:

Table 2: Activity of Structural Analogs

| Analog | Modification | IC50 (µM) | Solubility (mg/mL) |

|---|---|---|---|

| Parent compound | None | 1.2 | 0.15 |

| Nitro-indole variant | C5-NO2 | 0.8 | 0.12 |

| Methylsulfonyl variant | -SO2CH3 | 1.0 | 0.35 |

Advanced: How should researchers resolve contradictions in stability data under varying pH conditions?

Answer:

Conflicting reports on stability (e.g., hydrolysis at pH < 3 or >10) can be addressed by:

- Accelerated stability studies: Conduct HPLC monitoring under stressed conditions (40°C, 75% RH) at pH 1–13 for 14 days.

- Mechanistic analysis: Use LC-MS to identify degradation products (e.g., free indole or thiadiazole fragments) .

- Formulation adjustments: Buffer systems (pH 6–8) or lyophilization improve shelf life for in vivo studies .

Advanced: What in vitro and in vivo models are suitable for evaluating this compound’s anti-inflammatory potential?

Answer:

- In vitro:

- NF-κB inhibition assay: Measure suppression of TNF-α-induced NF-κB activation in RAW 264.7 macrophages (IC50 ~5 µM) .

- COX-2 selectivity: Compare inhibition of COX-2 vs. COX-1 using enzymatic assays (≥10-fold selectivity preferred) .

- In vivo:

- Murine carrageenan-induced paw edema: Administer 10–50 mg/kg orally; monitor edema reduction over 6h .

- Toxicity screening: Assess liver enzymes (ALT/AST) and renal function (creatinine) in BALB/c mice after 14-day exposure .

Advanced: How can computational methods predict binding modes with biological targets like EGFR or tubulin?

Answer:

- Molecular docking (AutoDock Vina): Dock the compound into EGFR (PDB: 1M17) or β-tubulin (PDB: 1SA0) active sites. Key interactions:

- Indole-thioether: Hydrophobic packing with EGFR’s Leu787.

- Thiadiazole: Hydrogen bonding with tubulin’s Asn258 .

- MD simulations (GROMACS): Assess binding stability over 100 ns; RMSD < 2 Å indicates stable complexes .

Advanced: What strategies mitigate synthetic challenges like low yields in the final coupling step?

Answer:

- Catalyst optimization: Replace EDC/HOBt with DCC/DMAP for higher amidation efficiency (yield increase from 55% to 70%) .

- Microwave-assisted synthesis: Reduce reaction time from 12h to 2h at 100°C, minimizing degradation .

- Purification: Use preparative HPLC with a C18 column (ACN/water gradient) to isolate the pure product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.